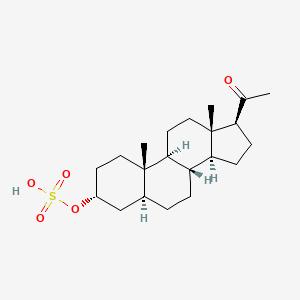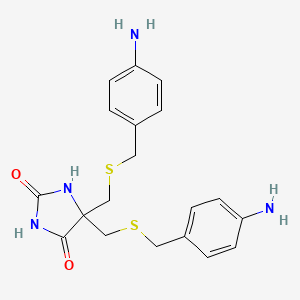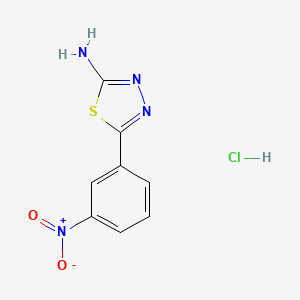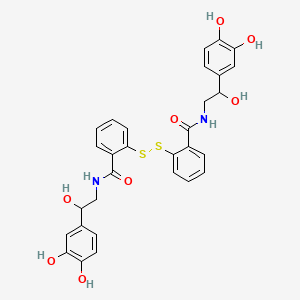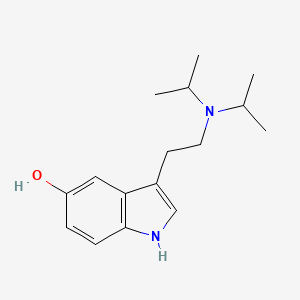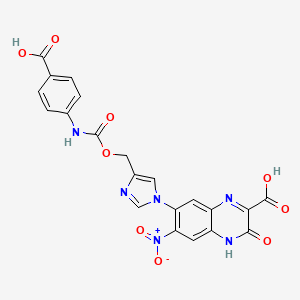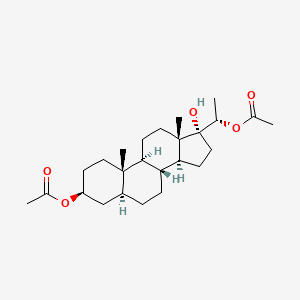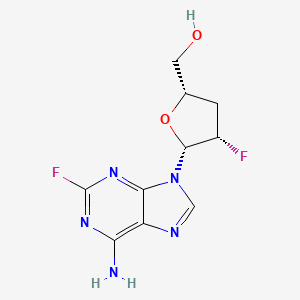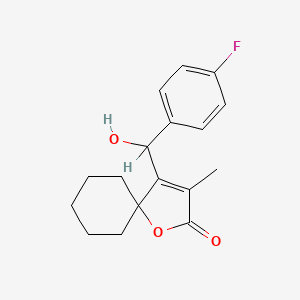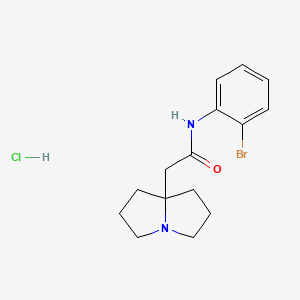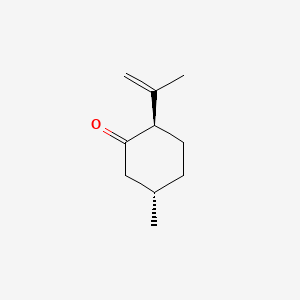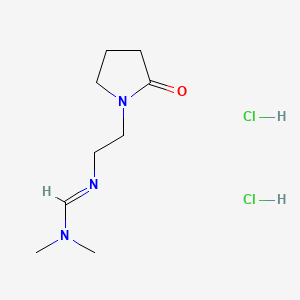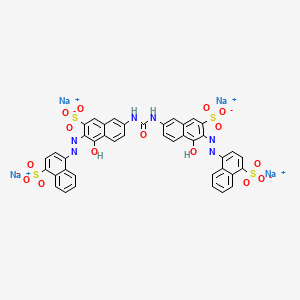
2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound with the molecular formula C41H24N6Na4O15S4 and a molecular weight of 1060.88 g/mol. This compound is known for its vibrant color properties and is commonly used in the dye and pigment industry. It is characterized by its sulfonic acid groups and azo linkages, which contribute to its chemical reactivity and applications.
準備方法
The synthesis of 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt involves multiple steps, including diazotization and coupling reactions. The process typically starts with the sulfonation of naphthalene to produce naphthalenesulfonic acid derivatives. These derivatives undergo diazotization to form diazonium salts, which are then coupled with other aromatic compounds to form the azo linkages. Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high purity and yield.
化学反応の分析
2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo linkages, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions, where the sulfonate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt has a wide range of scientific research applications:
Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is widely used in the textile industry for dyeing fabrics and in the production of pigments.
作用機序
The mechanism of action of 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These functional groups allow the compound to form strong interactions with various substrates, leading to its effectiveness as a dye and pigment. The molecular pathways involved include the formation of stable complexes with target molecules, enhancing their solubility and stability.
類似化合物との比較
Similar compounds to 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt include other azo dyes and sulfonated aromatic compounds. Some examples are:
- 1-Naphthalenesulfonic acid, 4-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt
- 2-Naphthalenesulfonic acid, 4-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt
- Benzene-1,3-disulfonic acid, 4-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt
These compounds share similar structural features, such as sulfonic acid groups and azo linkages, but differ in their specific molecular arrangements and properties. The uniqueness of 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt lies in its specific combination of functional groups, which imparts distinct chemical reactivity and applications.
特性
CAS番号 |
72845-31-9 |
|---|---|
分子式 |
C41H24N6Na4O15S4 |
分子量 |
1060.9 g/mol |
IUPAC名 |
tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C41H28N6O15S4.4Na/c48-39-25-11-9-23(17-21(25)19-35(65(57,58)59)37(39)46-44-31-13-15-33(63(51,52)53)29-7-3-1-5-27(29)31)42-41(50)43-24-10-12-26-22(18-24)20-36(66(60,61)62)38(40(26)49)47-45-32-14-16-34(64(54,55)56)30-8-4-2-6-28(30)32;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
InChIキー |
RRXPKFKPKCMBBM-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=CC=C(C8=CC=CC=C87)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
